Helveticosol acetonide
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Overview
Description
Helveticosol acetonide is a complex organic compound with the molecular formula C32H48O9. It is a derivative of Helveticosol, a naturally occurring compound found in certain fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: Helveticosol acetonide can be synthesized through a series of chemical reactions starting from Helveticosol. The process typically involves the acetonide formation reaction, where Helveticosol is treated with acetone in the presence of an acid catalyst to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Helveticosol acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the replacement of a functional group in this compound with another group, using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Scientific Research Applications
Helveticosol acetonide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound has been studied for its biological activity, including its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Helveticosol acetonide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that this compound may affect cell signaling and metabolic pathways.
Comparison with Similar Compounds
Helveticosol acetonide is unique in its chemical structure and properties compared to other similar compounds. Some of the similar compounds include:
Helveticosol: The parent compound from which this compound is derived.
Other Acetonides: Compounds that have undergone acetonide formation, similar to this compound.
Related Fungal Metabolites: Other compounds found in fungi that share structural similarities with this compound.
Properties
CAS No. |
20045-26-5 |
---|---|
Molecular Formula |
C32H48O9 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
3-[(3S,5S,10R,13R,14S,17R)-3-[[(3aR,6R)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C32H48O9/c1-18-27-24(40-28(2,3)41-27)14-26(38-18)39-20-5-10-30(17-33)22-6-9-29(4)21(19-13-25(34)37-16-19)8-12-32(29,36)23(22)7-11-31(30,35)15-20/h13,18,20-24,26-27,33,35-36H,5-12,14-17H2,1-4H3/t18?,20-,21+,22?,23?,24?,26-,27+,29+,30-,31-,32-/m0/s1 |
InChI Key |
ODZGQIFPCJZJHC-LRFAISFCSA-N |
Isomeric SMILES |
CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C |
Canonical SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C |
Origin of Product |
United States |
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